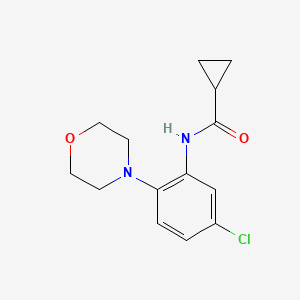
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
作用機序
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide selectively binds to and blocks the activity of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR1 plays a key role in regulating synaptic transmission and plasticity, as well as neuronal excitability and survival. By blocking the activity of mGluR1, this compound can modulate these processes and affect various physiological and pathological functions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in different experimental models. For example, this compound can reduce the release of glutamate, a key neurotransmitter in the brain, and inhibit the activation of downstream signaling pathways. This compound can also modulate the activity of ion channels and affect neuronal excitability and synaptic plasticity. In addition, this compound can have anti-inflammatory and neuroprotective effects in certain conditions.
実験室実験の利点と制限
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide is a highly selective and potent antagonist of mGluR1, which makes it a valuable tool for investigating the role of this receptor in various experimental models. This compound is also relatively stable and easy to handle, which makes it suitable for use in in vitro and in vivo studies. However, this compound has some limitations, such as its poor solubility in water and its potential off-target effects on other receptors or ion channels.
将来の方向性
There are several future directions for research on N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide and mGluR1. One direction is to investigate the potential therapeutic benefits of targeting mGluR1 in various neurological and psychiatric disorders, such as pain, addiction, depression, and schizophrenia. Another direction is to explore the role of mGluR1 in different brain regions and cell types, and to identify the downstream signaling pathways and molecular mechanisms involved. Furthermore, it will be important to develop more selective and potent mGluR1 antagonists, as well as to optimize the pharmacokinetic properties of these compounds for clinical use.
合成法
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide involves the reaction of 5-chloro-2-morpholin-4-ylphenylamine with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound as a white solid. This synthesis method has been described in several publications and has been proven to be reliable and efficient.
科学的研究の応用
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR1 in pain perception, learning and memory, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been used to investigate the potential therapeutic benefits of targeting mGluR1 in these conditions.
特性
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-3-4-13(17-5-7-19-8-6-17)12(9-11)16-14(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIWVNUTPMQVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85199100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)
![2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B7646719.png)
![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]acetamide](/img/structure/B7646746.png)
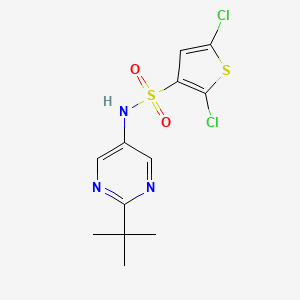
![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
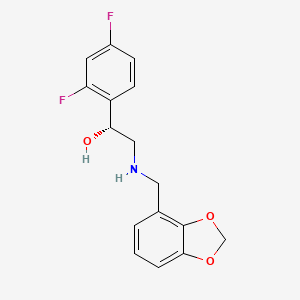
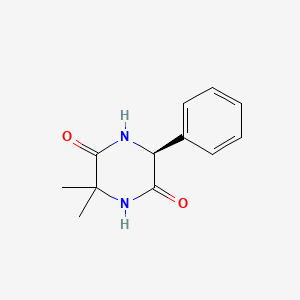
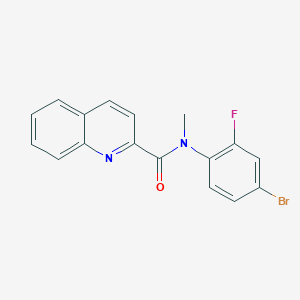

![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)